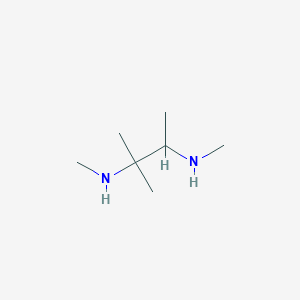silane CAS No. 114070-83-6](/img/structure/B14315003.png)
[(3,6-Dimethylhepta-2,5-dien-1-yl)oxy](trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,6-Dimethylhepta-2,5-dien-1-yl)oxysilane is an organosilicon compound characterized by the presence of a silane group bonded to a complex organic moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3,6-Dimethylhepta-2,5-dien-1-yl)oxysilane typically involves the reaction of 3,6-dimethylhepta-2,5-dien-1-ol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows:
3,6-Dimethylhepta-2,5-dien-1-ol+Trimethylchlorosilane→(3,6-Dimethylhepta-2,5-dien-1-yl)oxysilane+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(3,6-Dimethylhepta-2,5-dien-1-yl)oxysilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the compound into simpler silane derivatives.
Substitution: The silane group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or organometallic compounds are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of functionalized silanes.
Applications De Recherche Scientifique
(3,6-Dimethylhepta-2,5-dien-1-yl)oxysilane has several scientific research applications:
Medicine: Investigated for use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which (3,6-Dimethylhepta-2,5-dien-1-yl)oxysilane exerts its effects involves the interaction of the silane group with various molecular targets. The silane group can form stable bonds with other molecules, facilitating the formation of complex structures. The pathways involved may include:
Covalent Bond Formation: The silane group can form covalent bonds with other functional groups, leading to the formation of stable compounds.
Catalysis: The compound can act as a catalyst in certain chemical reactions, enhancing reaction rates and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Isophorone: A cyclic isomer of phorone, used in various industrial applications.
Uniqueness
(3,6-Dimethylhepta-2,5-dien-1-yl)oxysilane is unique due to the presence of both a silane group and a complex organic moiety, which imparts distinct chemical properties and reactivity. This combination makes it valuable for specific applications in organic synthesis and materials science.
Propriétés
Numéro CAS |
114070-83-6 |
|---|---|
Formule moléculaire |
C12H24OSi |
Poids moléculaire |
212.40 g/mol |
Nom IUPAC |
3,6-dimethylhepta-2,5-dienoxy(trimethyl)silane |
InChI |
InChI=1S/C12H24OSi/c1-11(2)7-8-12(3)9-10-13-14(4,5)6/h7,9H,8,10H2,1-6H3 |
Clé InChI |
MSJWLPDPBYEDCO-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCC(=CCO[Si](C)(C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


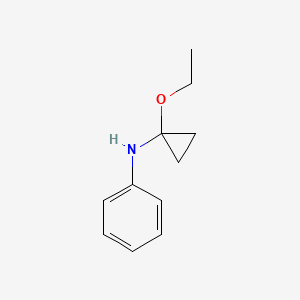
![6-Chloro-2,3-dihydro-1H-benzo[f]isoindole-1,3-diamine](/img/structure/B14314947.png)
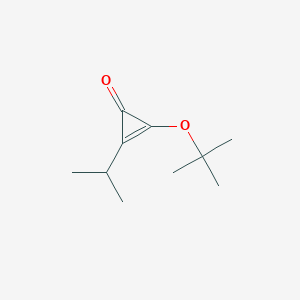
![Ethyl 4-{2-[3-(methoxycarbonyl)-4-oxocyclohexa-2,5-dien-1-ylidene]hydrazinyl}benzoate](/img/structure/B14314952.png)

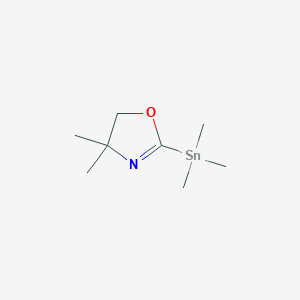
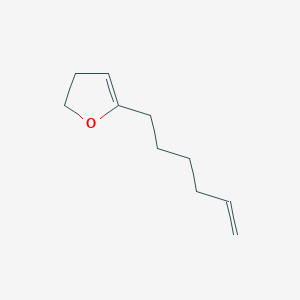
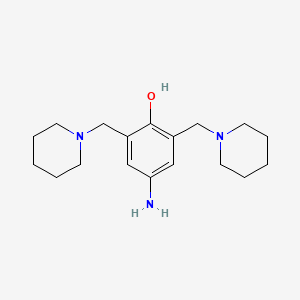
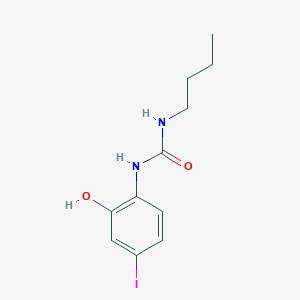
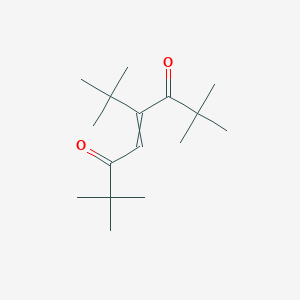

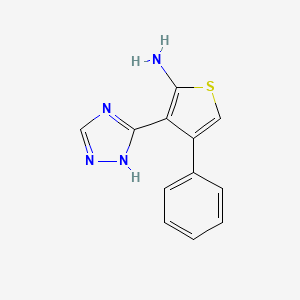
![Methyl 2-[2-(diphenylphosphanyl)hydrazinylidene]propanoate](/img/structure/B14314990.png)
